An In-depth Technical Guide to 3-Aminobenzoic Acid: IUPAC Nomenclature, Structure, and Applications in Drug Development
An In-depth Technical Guide to 3-Aminobenzoic Acid: IUPAC Nomenclature, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminobenzoic acid, a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and other specialty chemicals. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and structure, alongside a detailed exploration of its synthesis, chemical reactions, and significant applications in medicinal chemistry and drug development. The document includes structured data tables for key physicochemical properties, detailed experimental protocols for its synthesis and analysis, and visual diagrams of relevant chemical pathways to facilitate a deeper understanding of its utility in research and development.
Chemical Identity and Physicochemical Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-aminobenzoic acid .[1][2] It is also commonly known by its synonyms, meta-aminobenzoic acid or m-aminobenzoic acid (MABA).[3] The molecule consists of a benzene (B151609) ring substituted with an amino group and a carboxylic acid at positions 1 and 3, respectively.
The chemical structure of 3-aminobenzoic acid is as follows:
Caption: Chemical structure of 3-Aminobenzoic acid.
Physicochemical Data
The key physicochemical properties of 3-aminobenzoic acid are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇NO₂ | [2][3][4] |
| Molecular Weight | 137.14 g/mol | [1][2][4] |
| Appearance | White to tan solid | [3][5] |
| Melting Point | 178-180 °C | [4] |
| Boiling Point | 352.5 °C at 760 mmHg | [5] |
| Density | 1.51 g/cm³ | [4][5] |
| Solubility | Slightly soluble in water; soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether. | [3][6] |
| pKa (carboxyl) | 3.07 | [3] |
| pKa (amino) | 4.79 | [3] |
| CAS Number | 99-05-8 | [2] |
Synthesis of 3-Aminobenzoic Acid
3-Aminobenzoic acid is commonly synthesized through the reduction of 3-nitrobenzoic acid.[3] Additionally, greener synthesis routes are being explored, such as a one-pot oxo-reduction process starting from 3-nitrobenzaldehyde.[7]
Experimental Protocol: Reduction of 3-Nitrobenzoic Acid
This protocol outlines a standard laboratory procedure for the synthesis of 3-aminobenzoic acid via the reduction of 3-nitrobenzoic acid using iron powder in an acidic medium.
Materials:
-
3-nitrobenzoic acid
-
Iron powder
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a suspension of 3-nitrobenzoic acid and iron powder in a mixture of ethanol and water.
-
Heat the mixture to a gentle reflux with vigorous stirring.
-
Add concentrated hydrochloric acid dropwise to the refluxing suspension over 15 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and filter to remove the iron sludge.
-
The filtrate is then neutralized to precipitate the 3-aminobenzoic acid.
-
The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization.
Logical Workflow for Synthesis
The synthetic pathway from a common starting material like benzene involves nitration followed by reduction.
Caption: Synthetic workflow from Benzene to 3-Aminobenzoic Acid.
Applications in Drug Development and Medicinal Chemistry
3-Aminobenzoic acid and its derivatives are of significant interest in drug discovery and development due to their wide range of biological activities. They serve as scaffolds for the synthesis of anti-inflammatory agents, anticonvulsants, and antimicrobial compounds.[5][8]
Role as a Versatile Building Block
The presence of both an amino and a carboxylic acid group allows for diverse chemical modifications, making 3-aminobenzoic acid a valuable starting material for generating compound libraries for high-throughput screening.[9] Key derivatization strategies include:
-
Amide and Ester Formation: The carboxylic acid moiety can be readily converted to amides and esters.
-
N-Acylation and N-Alkylation: The amino group provides a site for introducing a variety of substituents.
-
Heterocyclic Synthesis: It is a key precursor in the synthesis of quinazolinones, which are known for their anticancer and antimicrobial properties.[9]
Biological Activities of Derivatives
-
Anti-inflammatory Activity: 3-Aminobenzoic acid has been shown to target tight junction regulatory pathways in intestinal epithelial cells, suggesting its potential in improving intestinal barrier integrity.[5]
-
Anticonvulsant Effects: Analogs of 3-aminobenzoic acid have been identified as inhibitors of γ-aminobutyric acid transaminase (GABA-AT), indicating their potential as anticonvulsant agents.[5]
-
Cholinesterase Inhibition: Derivatives of aminobenzoic acids have been synthesized and evaluated for their potential as cholinesterase inhibitors in the context of Alzheimer's disease.[8]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis and separation of aminobenzoic acid isomers.
Experimental Protocol: HPLC Separation of Aminobenzoic Acid Isomers
This protocol provides a general method for the separation of 2-, 3-, and 4-aminobenzoic acid.[10]
Chromatographic Conditions:
-
Column: Primesep 100 reversed-phase/cation-exchange column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer). The retention time is controlled by the amount of acetonitrile, buffer concentration, and pH.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
Procedure:
-
Prepare standard solutions of the aminobenzoic acid isomers in a suitable solvent.
-
Prepare the mobile phase and equilibrate the HPLC system.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Monitor the separation of the isomers at 230 nm. Baseline separation of the three isomers can be achieved within 10 minutes.[10]
Experimental Workflow for HPLC Analysis
References
- 1. homework.study.com [homework.study.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
